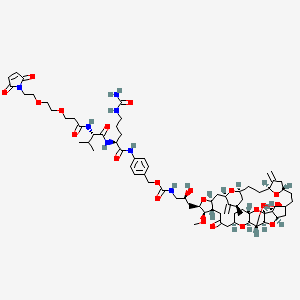

Mal-PEG2-VCP-Eribulin

Description

Evolution of Antibody-Drug Conjugates in Targeted Therapeutics

The concept of a "magic bullet," a drug that could selectively target disease-causing organisms without harming healthy tissue, was first proposed by Paul Ehrlich over a century ago. biointron.com This visionary idea laid the groundwork for the development of ADCs. nih.govbiointron.com The journey from concept to clinical reality, however, has been a long and challenging one, marked by significant advancements in biotechnology and chemistry. biointron.com

Early ADCs in the 1980s and 1990s faced numerous hurdles, including the use of murine antibodies that caused immune reactions in patients and linkers that were not stable enough in the bloodstream, leading to premature release of the cytotoxic payload and off-target toxicity. ascopubs.orgbiointron.com The first generation of ADCs often utilized payloads that were DNA-damaging agents, connected to the antibody via linkers that were either non-cleavable or sensitive to the acidic environment of tumors. nih.gov

The approval of the first ADC, gemtuzumab ozogamicin, in 2000 for acute myeloid leukemia marked a significant milestone. biointron.com This spurred further research and development, leading to newer generations of ADCs with improved features. Key advancements include:

Humanized and Fully Human Antibodies: To minimize immunogenicity, modern ADCs utilize chimeric, humanized, or fully human monoclonal antibodies. ascopubs.org

Advanced Linker Technology: The development of more stable linkers, including cleavable and non-cleavable options, has been crucial. Cleavable linkers are designed to release the payload under specific conditions found within the target cancer cell, while non-cleavable linkers release the payload upon degradation of the entire ADC within the lysosome. mdpi.com

Potent Payloads: The focus has shifted to highly potent cytotoxic agents, such as microtubule-targeting agents and DNA-damaging agents, which are too toxic to be administered systemically on their own. aacrjournals.org

These evolutionary steps have led to a growing number of approved ADCs for various cancers and over 100 more in clinical trials, solidifying their role as a cornerstone of modern oncology. nih.gov

Eribulin (B193375) as a Microtubule-Targeting Agent (MTA) Payload in ADC Design

Eribulin, a synthetic analog of the marine sponge natural product halichondrin B, is a potent microtubule-targeting agent (MTA). aacrjournals.orgtandfonline.com Its unique mechanism of action distinguishes it from other MTAs like taxanes and vinca (B1221190) alkaloids. tandfonline.comcancernetwork.com

Mechanism of Action:

Eribulin primarily functions by inhibiting the growth phase of microtubules without affecting the shortening phase. tandfonline.comcancernetwork.com This leads to the suppression of microtubule dynamics, causing mitotic arrest in the G2/M phase of the cell cycle and ultimately leading to apoptosis (programmed cell death). cancernetwork.comnih.gov Eribulin binds to the plus ends of microtubules, a distinct binding site compared to other MTAs. tandfonline.com This interaction also leads to the formation of nonproductive tubulin aggregates, further disrupting microtubule function. tandfonline.comopenaccessjournals.com

Advantages as an ADC Payload:

The high potency of Eribulin makes it an attractive candidate for use as an ADC payload. aacrjournals.org Its unique mechanism may also allow it to overcome resistance to other microtubule inhibitors. oup.com Furthermore, beyond its direct cytotoxic effects, Eribulin has been shown to have non-mitotic effects on the tumor microenvironment, including vascular remodeling and suppression of cancer cell migration and invasion. tandfonline.comaacrjournals.org The potential for a favorable safety profile compared to other MTAs in some contexts further enhances its appeal for targeted delivery via ADCs. aacrjournals.orgaacrjournals.org

Architectural Significance of the Mal-PEG2-VCP Linker in Bioconjugation

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of payload release. mdpi.com The Mal-PEG2-VCP linker is a sophisticated, cleavable linker system designed to ensure that the potent payload, Eribulin, is delivered specifically to the target cancer cells. oup.comaacrjournals.org

Let's break down the components of this linker:

Mal (Maleimide): The maleimide (B117702) group is a reactive chemical entity that is commonly used to attach the linker to the antibody. It forms a stable covalent bond with thiol groups present on the antibody, which are often generated by the reduction of interchain disulfide bonds. broadpharm.com

PEG2 (Polyethylene Glycol, 2 units): The polyethylene (B3416737) glycol (PEG) component is a hydrophilic spacer. broadpharm.com The inclusion of a short PEG chain can improve the solubility and pharmacokinetic properties of the ADC. researchgate.netmdpi.com

VCP (Valine-Citrulline-P-aminobenzylcarbamate): This is the cleavable part of the linker.

Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of cancer cells. aacrjournals.org This enzymatic cleavage ensures that the payload is released primarily inside the target cell, minimizing off-target toxicity.

P-aminobenzylcarbamate (PABC): This self-immolative spacer connects the Val-Cit dipeptide to the drug. Once cathepsin B cleaves the citrulline, the PABC spontaneously decomposes, releasing the unmodified, fully active payload.

The combination of these elements in the Mal-PEG2-VCP linker provides a robust and highly specific mechanism for intracellular drug release, a key feature for maximizing the therapeutic index of an ADC. aacrjournals.orggoogle.com

Conceptual Framework for Mal-PEG2-VCP-Eribulin-Based Targeted Drug Delivery

The conceptual framework for an ADC utilizing the this compound system is a multi-step process designed for precision and efficacy:

Targeting: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. ascopubs.orgmdpi.com This targeted binding is the first step in ensuring the selective delivery of the payload.

Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized into the cancer cell, typically through a process called endocytosis. ascopubs.org The ADC is then trafficked to intracellular compartments called lysosomes. medchemexpress.com

Payload Release: Inside the lysosome, the high concentration of cathepsin B cleaves the Valine-Citrulline bond in the VCP linker. nih.gov This enzymatic cleavage initiates the self-immolation of the PABC spacer, leading to the release of the potent Eribulin payload into the cytoplasm of the cancer cell. medchemexpress.com

Cytotoxic Action: Once released, Eribulin can bind to microtubules, inhibit their growth, and induce mitotic arrest, ultimately leading to the death of the cancer cell. cancernetwork.comnih.gov

Bystander Effect: A crucial aspect of some ADCs with cleavable linkers is the "bystander effect." mdpi.com If the released payload is sufficiently membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring tumor cells that may not express the target antigen. This can be particularly advantageous in treating tumors with heterogeneous antigen expression. mdpi.comoup.com

Structure

2D Structure

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N7O21/c1-37(2)59(76-56(80)20-24-88-26-27-89-25-23-77-57(81)17-18-58(77)82)67(84)75-49(8-7-22-72-68(71)85)66(83)74-42-11-9-41(10-12-42)36-90-69(86)73-35-44(79)32-54-60(87-6)48-31-43(78)30-46-14-16-51-61(93-46)65-64-63(95-51)62-55(96-64)34-70(97-62,98-65)21-19-47-29-39(4)50(91-47)15-13-45-28-38(3)40(5)52(92-45)33-53(48)94-54/h9-12,17-18,37-38,44-55,59-65,79H,4-5,7-8,13-16,19-36H2,1-3,6H3,(H,73,86)(H,74,83)(H,75,84)(H,76,80)(H3,71,72,85)/t38-,44+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55-,59+,60-,61+,62+,63+,64-,65+,70+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAGJGZILCZEBN-LHGNNKGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N7O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Bioconjugation Strategies for Mal Peg2 Vcp Eribulin Conjugates

Synthesis Pathways of the Mal-PEG2-VCP-Eribulin Drug-Linker Moiety

The this compound drug-linker is a complex molecule that combines the cytotoxic drug Eribulin (B193375) with a linker designed for conditional release within the target cancer cell. medchemexpress.comadooq.comchemsrc.com The linker itself consists of three key components: a maleimide (B117702) group for antibody conjugation, a PEG2 spacer to enhance solubility and modulate pharmacokinetics, and a valine-citrulline (VC) peptide that is specifically cleaved by lysosomal enzymes like cathepsin B. google.comnih.gov The synthesis involves a multi-step process where the cleavable dipeptide, spacer, and the maleimide functional group are sequentially coupled, followed by conjugation to the Eribulin payload.

The valine-citrulline dipeptide is a crucial element, designed to be stable in the bloodstream but susceptible to cleavage upon internalization of the ADC into a tumor cell. google.com This targeted release mechanism is a hallmark of modern ADC design, aiming to minimize off-target toxicity. crbgroup.com The inclusion of a PEG spacer can influence the physicochemical properties of the final ADC, such as aggregation levels and drug loading. google.com

Methodologies for Antibody-Drug Conjugation Utilizing this compound

The conjugation of the this compound drug-linker to a monoclonal antibody is a critical step in the formation of the final ADC. This process requires precise control over reaction conditions to ensure a homogenous product with a desired drug-to-antibody ratio (DAR). nih.gov

Cysteine-Based Conjugation via Maleimide Chemistry

The most common method for attaching this compound to an antibody involves cysteine-based conjugation. nih.gov This strategy leverages the reaction between the maleimide group on the linker and the thiol group of cysteine residues on the antibody. google.com Native antibodies typically have inter-chain disulfide bonds that can be selectively reduced to expose reactive cysteine thiols. creative-biolabs.com This partial reduction is a key step in preparing the antibody for conjugation. nih.govsemanticscholar.org

The maleimide-thiol reaction forms a stable thioether bond, covalently linking the drug-linker to the antibody. nih.gov This approach allows for a degree of site-specificity, as the inter-chain disulfide bonds are often more accessible for reduction than the intra-chain ones. creative-biolabs.com

Optimization of Conjugation Reaction Parameters

Achieving a therapeutically optimal ADC requires careful optimization of the conjugation process. Key parameters include the conditions for antibody reduction and the stoichiometry of the reactants. google.comsemanticscholar.org

The preparation of the antibody for conjugation involves the partial reduction of its inter-chain disulfide bonds to generate free thiol groups. google.comcreative-biolabs.com This is typically achieved using a mild reducing agent.

| Parameter | Condition | Rationale |

| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | A non-thiol reducing agent that selectively reduces disulfide bonds. google.com |

| Antibody Concentration | 5.0 mg/mL | To maintain antibody stability and facilitate the reaction. google.com |

| TCEP Concentration | 110 μM | Optimized to generate an average of 4 conjugatable sites per antibody. google.com |

| Incubation Time | 60 minutes | Sufficient time to achieve the desired level of reduction. google.com |

| Temperature | 37°C | To facilitate the reduction reaction. nih.gov |

| Buffer | PBS or Borate Buffer | To maintain a stable pH for the reaction. nih.govsemanticscholar.org |

This table presents a set of optimized reduction conditions based on available research for generating an antibody with a target of four available conjugation sites. google.com

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its potency and therapeutic index. nih.gov Controlling the DAR is achieved by carefully managing the molar ratio of the drug-linker to the antibody during the conjugation reaction. An excess of the drug-linker is typically used to drive the reaction to completion and achieve the desired average DAR. For cysteine-based conjugation, the goal is often to achieve a DAR of approximately 4, which corresponds to the conjugation at the four pairs of reduced inter-chain disulfide bonds. google.comnih.gov

Purification and Analytical Characterization of this compound ADCs

Following the conjugation reaction, the resulting ADC mixture is heterogeneous, containing the desired ADC with a specific DAR, as well as unconjugated antibody, and residual drug-linker. nih.gov Therefore, a purification step is necessary to isolate the ADC and remove impurities.

Purification is often accomplished using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography. semanticscholar.org SEC separates molecules based on their size, effectively removing smaller impurities like the unreacted drug-linker. nih.gov

Once purified, the ADC must be thoroughly characterized to ensure its quality and consistency. researchgate.net A suite of analytical techniques is employed to assess various critical quality attributes.

| Analytical Technique | Parameter Measured | Purpose |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and drug distribution | To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species. google.comnih.govresearchgate.net |

| Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | DAR and confirmation of conjugation | Provides a more precise measurement of the DAR and confirms the identity of the conjugated species. google.com |

| Size-Exclusion Chromatography (SEC) | Aggregation levels | To quantify the amount of high molecular weight species (aggregates) in the ADC preparation. google.comnih.gov |

| UV-Vis Spectroscopy | Protein concentration and DAR | Can be used to determine the concentration of the antibody and estimate the average DAR. researchgate.net |

This table outlines the key analytical methods used to characterize this compound ADCs and the specific parameters they measure.

Chromatographic Purification Techniques (e.g., G-25 chromatography, size-exclusion chromatography, tangential flow filtration)

Post-conjugation purification is critical to remove unconjugated drug-linkers, residual solvents, and aggregates, which are considered critical quality attributes that must be controlled. nih.gov A variety of chromatographic and filtration techniques are employed to achieve a highly purified ADC product suitable for its intended use. nih.govresearchgate.net

Tangential Flow Filtration (TFF): This filtration method is essential in the manufacturing of ADCs. TFF is used for both ultrafiltration (UF) to concentrate the ADC solution and diafiltration (DF) for buffer exchange and the removal of process-related impurities. nih.gov The conjugation step often occurs in the presence of organic solvents like DMSO or DMAc, which must be cleared from the final product. The TFF process efficiently removes these solvents and other small molecule impurities, such as residual linker and free drug. nih.gov The yield for UF/DF steps in the ADC purification process is typically high, often above 90%. Given the hazardous nature of the cytotoxic components, self-contained, single-use TFF devices are often preferred to enhance operator safety by minimizing exposure risks. adcreview.com

Size-Exclusion Chromatography (SEC): SEC is a chromatographic method that separates molecules based on their size or hydrodynamic volume. nih.gov It plays a vital role in ADC purification by removing high molecular weight species (HMWS) or aggregates that may form during the conjugation process. nih.govagilent.com SEC is also effective for buffer exchange (desalting) and removing small molecule impurities. youtube.com The technique is performed under mild, non-denaturing conditions, which is beneficial for maintaining the stability of the ADC. For ADCs, which can be hydrophobic due to the attached drug, specialized SEC columns with highly shielded particle surfaces are used to prevent non-specific interactions and ensure a pure size-based separation. agilent.comnih.gov

G-25 Chromatography: A specific type of size-exclusion chromatography, G-25 gel filtration is widely used for group separations, such as desalting and buffer exchange. cytivalifesciences.com Sephadex G-25 media separates molecules with molecular weights above 5,000 Da from smaller molecules. cytivalifesciences.comsunresinlifesciences.com In the context of this compound conjugate purification, G-25 columns can be used to efficiently remove residual salts, solvents, and unconjugated this compound (MW: 1374.57 g/mol ) from the much larger ADC product. sunresinlifesciences.comnih.govgeneaid.com This step is crucial for preparing the ADC in its final formulation buffer. sunresinlifesciences.com

| Purification Technique | Primary Function in ADC Manufacturing | Impurities Removed |

| Tangential Flow Filtration (TFF) | Concentrate protein, buffer exchange, remove small molecules adcreview.com | Organic solvents (e.g., DMSO), residual free drug-linker, other small molecule impurities nih.gov |

| Size-Exclusion Chromatography (SEC) | Separate molecules by size | High molecular weight aggregates, unconjugated small molecule drugs and linkers nih.gov |

| G-25 Gel Filtration | Desalting and buffer exchange cytivalifesciences.com | Salts, low molecular weight contaminants sunresinlifesciences.com |

Determination of Drug-to-Antibody Ratio (DAR) and Conjugate Heterogeneity (e.g., by HIC-HPLC, LC/MS)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly influences the therapeutic efficacy and potential toxicity. hpst.cz The conjugation process typically results in a heterogeneous mixture of ADC species with different numbers of drugs attached. Therefore, it is essential to measure the average DAR and characterize the distribution of these species.

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a preferred method for determining the DAR and drug-load distribution for ADCs, particularly for cysteine-linked conjugates. nih.govspringernature.com The separation is based on the principle that hydrophobicity increases with the number of conjugated drug-linkers. nih.govspringernature.com

Method: The ADC mixture is analyzed on a HIC column, and species are eluted based on their hydrophobicity. The unconjugated antibody, being the least hydrophobic, elutes first, followed by species with increasing numbers of conjugated drugs (e.g., DAR 2, 4, 6, 8). springernature.comjst.go.jp

Calculation: The relative peak area of each species in the chromatogram is used to calculate the weighted average DAR. nih.gov The formula used is: DAR = Σ (Weighted Peak Area) / 100 .

Below is a hypothetical data table illustrating a DAR calculation for a this compound conjugate using HIC-HPLC data.

| ADC Species | Drug Load (n) | Peak Area (%) | Weighted Peak Area (n * %) |

| Unconjugated Antibody | 0 | 5.0 | 0.0 |

| DAR 2 | 2 | 20.0 | 40.0 |

| DAR 4 | 4 | 50.0 | 200.0 |

| DAR 6 | 6 | 20.0 | 120.0 |

| DAR 8 | 8 | 5.0 | 40.0 |

| Total | 100.0 | 400.0 | |

| Average DAR | 4.0 |

Liquid Chromatography/Mass Spectrometry (LC/MS): LC/MS is another powerful tool for ADC analysis, providing precise mass measurements that confirm the identity of each drug-loaded species. nih.govbiocompare.com It can be used as an orthogonal method to HIC to verify DAR values. hpst.czlcms.cz

Intact Mass Analysis: Under native conditions, often using SEC-MS, the intact mass of the different ADC species can be measured. lcms.cz The mass difference between peaks corresponds to the mass of the attached this compound drug-linker, allowing for unambiguous determination of the drug load for each species. biocompare.com

Subunit Analysis: For cysteine-linked ADCs, the conjugate can be reduced to separate the light and heavy chains. Reversed-phase LC (RP-HPLC) is then used to separate the chains and their drug-loaded forms, which are subsequently analyzed by MS. hpst.cznih.gov The DAR is calculated based on the weighted average of the different light and heavy chain species. hpst.cz LC-MS not only provides the average DAR but also detailed information on the distribution of the drug on each chain.

Assessment of Conjugate Stability (e.g., in vitro matrix stability)

The stability of an ADC in circulation is paramount, as it dictates the potential for premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. creative-biolabs.com The stability is influenced by factors including the linker chemistry, the site of conjugation, and the DAR. creative-biolabs.com In vitro stability assays are used to predict in vivo performance and identify potential liabilities early in development. bohrium.comnih.gov

In Vitro Matrix Stability Assay: This assay assesses the stability of the ADC in a biological matrix, most commonly plasma or whole blood from different species (e.g., mouse, rat, human). creative-biolabs.combohrium.com

Methodology: The this compound conjugate is incubated in the plasma or blood at 37°C over a period of time (e.g., 24 hours to several days). creative-biolabs.combohrium.com Aliquots are taken at various time points.

Analysis: The samples are analyzed, often using techniques like ELISA or LC-MS, to measure the amount of conjugated antibody or total antibody. creative-biolabs.com This allows for the calculation of drug loss over time, which is an indicator of linker stability. creative-biolabs.com Some studies have shown that using whole blood can provide a better correlation to in vivo stability compared to plasma. bohrium.com For linkers like the valine-citrulline (VC) peptide in this compound, stability is evaluated against enzymatic cleavage in the plasma. nih.gov

The following table provides an example of data from an in vitro plasma stability study.

| Incubation Time (days) | Species | % Intact ADC Remaining |

| 0 | Human Plasma | 100 |

| 1 | Human Plasma | 98 |

| 3 | Human Plasma | 95 |

| 7 | Human Plasma | 91 |

| 0 | Mouse Plasma | 100 |

| 1 | Mouse Plasma | 92 |

| 3 | Mouse Plasma | 85 |

| 7 | Mouse Plasma | 78 |

This data helps researchers understand the stability profile of the ADC and make informed decisions for further development. creative-proteomics.com

Preclinical Pharmacokinetic Research and Tissue Distribution of Mal Peg2 Vcp Eribulin Adcs

Pharmacokinetic Profiles of Intact Conjugate and Released Eribulin (B193375) in Animal Models

Preclinical studies in various animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of ADCs. The pharmacokinetic (PK) profile of an ADC is complex, as it involves the properties of both a large molecule (the antibody) and a small molecule (the payload).

The intact Mal-PEG2-VCP-Eribulin ADC is expected to exhibit a pharmacokinetic profile typical of a monoclonal antibody, characterized by a long half-life, low clearance, and a small volume of distribution. creative-biolabs.com However, the conjugation of the eribulin payload via the Mal-PEG2-VCP linker can alter these properties. creative-biolabs.com For instance, the drug-to-antibody ratio (DAR) is a significant factor, with higher DARs potentially leading to increased clearance and reduced half-life. d-nb.info

Once the ADC reaches the target tumor cell, it is internalized, and the eribulin payload is released. The released eribulin then has its own pharmacokinetic profile. Studies on eribulin as a standalone agent have shown that it distributes rapidly and is eliminated slowly in animal models such as mice, rats, and dogs. nih.gov It exhibits a biphasic disposition with a swift distribution phase followed by a prolonged elimination phase. nih.gov The volume of distribution for eribulin is extensive, indicating significant extravascular distribution. nih.gov

In nonhuman primate studies with a HER2-targeting eribulin-containing ADC, BB-1701, favorable pharmacokinetic profiles were observed at intended clinical dosages. nih.govaacrjournals.org Another eribulin-containing ADC, MORAb-202, also demonstrated good plasma stability in preclinical models. nih.gov The plasma concentration of released payloads like MMAE from other ADCs has been observed to be low and clear quickly from circulation. aacrjournals.orgaacrjournals.org

Quantitative Analysis of Eribulin Concentration in Target Tumor and Non-Target Tissues (e.g., lung)

A key aspect of preclinical ADC research is to quantify the concentration of the released payload in the target tumor tissue compared to non-target tissues. This provides a measure of the ADC's therapeutic index.

Preclinical studies with eribulin have demonstrated that its exposure is significantly higher in tumor tissue than in plasma. In xenograft mouse models, eribulin concentrations were found to be approximately 20 to 30 times higher in the tumor than in plasma after both single and multiple intravenous doses. nih.gov The penetration of eribulin into tumors is rapid, with a tmax ranging from 0.25 to 1.0 hours. nih.gov This preferential accumulation in the tumor is a critical factor for its anti-cancer efficacy. nih.gov

Conversely, the distribution of the ADC and its payload to non-target tissues is a primary driver of toxicity. For some ADCs, interstitial lung disease has been a noted toxicity. nih.gov Studies on a TROP2-targeting ADC with a different payload have shown that the ADC can be taken up by lung tissue in a dose-dependent but target antigen-independent manner. nih.gov This uptake leads to the release of the cytotoxic payload in the lung tissue. nih.gov

Below is a hypothetical data table illustrating the kind of data generated in such preclinical studies, based on the findings for eribulin.

| Tissue | Eribulin Concentration (ng/g) | Tumor-to-Tissue Ratio |

| Target Tumor | 500 | - |

| Lung | 25 | 20:1 |

| Liver | 40 | 12.5:1 |

| Kidney | 30 | 16.7:1 |

| Plasma | 20 (ng/mL) | 25:1 |

This table is illustrative and compiled based on the principle of higher tumor accumulation of eribulin as reported in preclinical studies. nih.gov

Factors Influencing ADC Distribution and Payload Release In Vivo

The in vivo distribution and subsequent payload release of an ADC are influenced by a multitude of factors related to the antibody, the linker, and the payload itself.

Antibody-related factors include the target antigen's expression level and localization. Heterogeneous expression of the target antigen within a tumor can limit the uniform distribution of the ADC. nih.gov

Linker stability is a critical determinant of an ADC's therapeutic window. nih.gov The linker must be stable enough to prevent premature release of the payload in systemic circulation, which can lead to off-target toxicity, but also be efficiently cleaved to release the payload once inside the target cell. wuxiapptec.com The Mal-PEG2-VCP linker is a cleavable linker, designed to be sensitive to lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.

Payload properties , such as membrane permeability, also play a significant role. aacrjournals.orgaacrjournals.orgsemanticscholar.org A membrane-permeable payload like eribulin can exert a "bystander effect," where it diffuses out of the target cell and kills adjacent, antigen-negative tumor cells. nih.gov This can be advantageous in treating tumors with heterogeneous antigen expression. nih.gov

Mechanistic Insights into Off-Target Distribution and Cellular Uptake in Non-Tumor Tissues (e.g., Fcγ receptor-mediated uptake by alveolar macrophages)

Understanding the mechanisms of off-target distribution is crucial for designing safer ADCs. Target-independent uptake of ADCs can occur through several mechanisms, including non-specific endocytosis (pinocytosis) and receptor-mediated pathways. nih.govnih.gov

A significant mechanism for off-target uptake involves the interaction of the antibody's Fc domain with Fcγ receptors (FcγRs) expressed on various immune cells. nih.gov Alveolar macrophages, which are abundant in the lungs, express high levels of Fcγ receptors. nih.govaacrjournals.org The uptake of ADCs by these macrophages via FcγRs can lead to the release of the cytotoxic payload within the lung tissue, potentially causing toxicities like interstitial lung disease. nih.gov In vitro experiments have shown that blocking Fcγ receptors can significantly reduce the intracellular release of the ADC's payload in monocytic cells. nih.govaacrjournals.org

Another potential mechanism for off-target uptake, particularly in the liver, is through mannose receptors (MR), which are C-type lectin receptors. nih.govnih.gov These receptors can bind to the carbohydrate portions of the antibody, leading to internalization. nih.gov

These off-target uptake mechanisms highlight that the toxicity of ADCs is not solely dependent on the target antigen's expression in healthy tissues but can also be driven by the inherent properties of the antibody component and its interaction with the broader biological environment. adcreview.com

Comparative Analysis and Future Research Directions for Mal Peg2 Vcp Eribulin Adcs

Comparative Assessment of Cleavable vs. Non-Cleavable Linker Strategies for Eribulin (B193375) Conjugation

The choice of linker is a critical determinant of an ADC's efficacy and safety profile. The Mal-PEG2-VCP-Eribulin construct utilizes a cleavable linker system.

The "VCP" component, representing a valine-citrulline dipeptide, is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. google.comyoutube.com This enzymatic cleavage releases the eribulin payload directly inside the target cancer cell. drugdiscoverynews.com The maleimide (B117702) (Mal) group facilitates conjugation to the antibody, while the polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and improves pharmacokinetic properties. google.com

In contrast, non-cleavable linkers remain intact during circulation and even after internalization. The release of the cytotoxic payload from a non-cleavable linker relies on the complete proteolytic degradation of the antibody in the lysosome. biochempeg.comcreative-biolabs.com This process results in the payload being released with an attached amino acid residue from the antibody. researchgate.net

A key advantage of cleavable linkers like the one in this compound is their ability to induce a "bystander effect." youtube.com Once the eribulin payload is released, its membrane permeability allows it to diffuse out of the target cell and kill neighboring, potentially antigen-negative, cancer cells. youtube.com This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. youtube.com Non-cleavable linkers, which release a charged amino acid-payload complex, generally have reduced membrane permeability, limiting this bystander effect. creative-biolabs.com

However, non-cleavable linkers are often associated with greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. biochempeg.comcreativebiolabs.net The stability of non-cleavable linkers minimizes the premature release of the cytotoxic drug in systemic circulation. researchgate.netcreativebiolabs.net

The valine-citrulline linker within this compound is designed for stability in the bloodstream and specific cleavage within the lysosomal compartment of tumor cells. google.com This specificity is crucial for minimizing off-target toxicity. google.com The potency of an ADC with a cleavable linker is often enhanced by the bystander effect, allowing for the killing of a broader range of tumor cells. youtube.com

ADCs with cleavable peptide moieties, such as the one in this compound, have been suggested to demonstrate lower aggregation levels, improved drug-to-antibody ratios, and increased on-target killing of cancer cells compared to ADCs with alternative cleavage mechanisms. google.com

Non-cleavable linkers, due to their high stability, can offer a better therapeutic index by reducing systemic toxicity. creativebiolabs.net However, their efficacy is highly dependent on the efficient internalization and lysosomal degradation of the entire ADC complex. biochempeg.comresearchgate.net The potency of the released payload can also be affected, as the attached amino acid may alter its pharmacological properties. creative-biolabs.com For instance, some payloads retain their potency when linked to an amino acid, while others are less effective. creativebiolabs.net

Table 1: Comparative Properties of Cleavable vs. Non-Cleavable Linkers for Eribulin ADCs

| Feature | Cleavable Linker (e.g., Mal-PEG2-VCP) | Non-Cleavable Linker |

| Release Mechanism | Enzymatic cleavage (e.g., by cathepsins) in the lysosome | Proteolytic degradation of the antibody in the lysosome |

| Payload Form | Released in its native or near-native form | Released with an attached amino acid residue |

| Bystander Effect | Generally high, due to membrane permeability of the released payload | Generally low, due to the charged nature of the payload-amino acid complex |

| Plasma Stability | Designed to be stable, but potential for premature cleavage exists | Generally higher stability, reducing off-target toxicity |

| Potency | Can be very high, amplified by the bystander effect | Dependent on internalization efficiency and potency of the payload-amino acid complex |

| Specificity | Relies on both antibody targeting and specific enzymatic cleavage | Relies primarily on antibody targeting and subsequent lysosomal degradation |

Comparison of this compound with Other Microtubule-Targeting Agent Payloads in ADC Formats

Eribulin is a potent microtubule-targeting agent with a distinct mechanism of action. It inhibits microtubule growth without affecting shortening, leading to irreversible mitotic blockade. medchemexpress.com This unique mechanism may offer advantages over other microtubule inhibitors used in ADCs.

Auristatins (MMAE and MMAF): Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are highly potent tubulin inhibitors. MMAE is cell-permeable and often used with cleavable linkers to leverage the bystander effect. mdpi.com MMAF is less permeable and is typically paired with non-cleavable linkers. creativebiolabs.net In comparative studies with other payloads, eribulin-based ADCs have demonstrated potent and specific cytotoxicity. google.com The water-soluble nature of eribulin can also lead to ADCs with lower aggregation levels compared to those with more hydrophobic payloads like auristatins. drugdiscoverynews.com

Maytansinoids (DM1 and DM4): These are also potent microtubule inhibitors. mdpi.com Trastuzumab emtansine (T-DM1), which utilizes the DM1 payload with a non-cleavable linker, is an established ADC. mdpi.com Comparative analyses have shown that maytansinoid-based ADCs can have different hydrophobicity profiles compared to MMAE-based ADCs. nih.gov The choice between eribulin and a maytansinoid would depend on the specific target, tumor type, and desired properties of the ADC.

Cryptophycins: This class of microtubule stabilizers has also been explored as ADC payloads. In some preclinical models, cryptophycin (B1240208) conjugates demonstrated high levels of potency. google.com

Table 2: Comparison of Microtubule-Targeting Agent Payloads in ADCs

| Payload | Mechanism of Action | Typical Linker Type | Key Characteristics |

| Eribulin | Inhibits microtubule growth | Cleavable (e.g., VCP) | Unique mechanism, water-soluble, potential for lower ADC aggregation |

| MMAE | Tubulin polymerization inhibitor | Cleavable (e.g., Val-Cit) | Potent, cell-permeable, strong bystander effect |

| MMAF | Tubulin polymerization inhibitor | Non-cleavable | Potent, less permeable, limited bystander effect |

| Maytansinoids (DM1, DM4) | Tubulin polymerization inhibitor | Non-cleavable or cleavable | Potent, established clinical use (e.g., T-DM1) |

| Cryptophycin | Microtubule stabilizer | Cleavable | High potency demonstrated in preclinical studies |

Advancements in Conjugation Technologies for Enhanced this compound ADC Design

Traditional methods of conjugating payloads to antibodies, often through lysine (B10760008) residues or interchain cysteines, result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs). nih.gov This heterogeneity can impact the therapeutic window and manufacturing consistency. nih.gov

Site-specific conjugation technologies have emerged to produce more homogeneous ADCs with a defined DAR. nih.govnjbio.com These methods allow for the precise attachment of the drug-linker to specific sites on the antibody, leading to improved pharmacokinetics, stability, and efficacy. njbio.com

One such proprietary technology, REsidue-SPEcific Conjugation Technology (RESPECT), has been developed for use with eribulin-linker payloads. drugdiscoverynews.com This platform enables the site-specific conjugation of one or two different payloads to an antibody, creating homogeneous ADCs. drugdiscoverynews.com Such advancements are crucial for optimizing the design of this compound ADCs, potentially leading to improved therapeutic outcomes.

Strategies for Overcoming Potential Resistance Mechanisms to Eribulin-Based ADCs

Resistance to ADCs, including those with an eribulin payload, can arise through various mechanisms. nih.govresearchgate.net Understanding these mechanisms is key to developing strategies to overcome them.

Target Antigen Downregulation or Mutation: A primary mechanism of resistance is the loss or mutation of the target antigen on the cancer cell surface, preventing the ADC from binding. youtube.comnih.gov

Impaired ADC Internalization and Trafficking: Changes in the cellular machinery responsible for internalizing the ADC and trafficking it to the lysosome can also lead to resistance. nih.govmdpi.com

Drug Efflux Pumps: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the cytotoxic payload from the cell, thereby reducing its intracellular concentration and efficacy. mdpi.comnih.gov Increased expression of P-glycoprotein (P-gp) has been associated with lower sensitivity to eribulin. nih.gov

Alterations in Microtubule Dynamics: Changes in the expression of β-tubulin isotypes or microtubule-associated proteins can alter the sensitivity of cancer cells to microtubule-targeting agents like eribulin. nih.gov

Strategies to overcome these resistance mechanisms include:

Developing ADCs with dual-targeting antibodies or bispecific ADCs to counter antigen loss.

Using payloads with different mechanisms of action to treat resistant tumors. nih.govmdpi.com

Combining eribulin-based ADCs with inhibitors of drug efflux pumps.

Designing ADCs with highly potent payloads that can be effective even at low intracellular concentrations.

Exploration of Combination Therapeutic Approaches with this compound ADCs

Combining this compound ADCs with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. researchgate.net

Combination with Chemotherapy: Preclinical and clinical studies have explored combining eribulin with other chemotherapeutic agents. For example, a phase II trial of eribulin and gemcitabine (B846) showed promising activity in patients with advanced liposarcoma or leiomyosarcoma. nih.gov Such combinations could be extended to the ADC format.

Combination with Targeted Therapies: Combining eribulin with targeted agents has shown synergistic effects. In preclinical breast cancer models, a triplet combination of eribulin, the CDK4/6 inhibitor palbociclib, and the estrogen receptor antagonist fulvestrant (B1683766) was markedly superior to doublets or monotherapies. researcher.life

Combination with Anti-Angiogenic Agents: Eribulin has been shown to remodel tumor vasculature, which may enhance the delivery of other drugs. nih.gov A retrospective study of eribulin combined with anti-angiogenic agents like bevacizumab in HER2-negative metastatic breast cancer suggested meaningful clinical activity. nih.gov

Combination with Immunotherapy: There is a growing rationale for combining ADCs with immune checkpoint inhibitors. researchgate.net The cytotoxic payload of an ADC can induce immunogenic cell death, potentially enhancing the response to immunotherapy. Clinical trials are ongoing to evaluate such combinations.

Future research will likely focus on identifying the most effective combination partners and optimal dosing schedules for this compound ADCs to maximize their therapeutic potential across various cancer types.

Q & A

Q. What guidelines should researchers follow when publishing preclinical data on this compound to ensure transparency?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Disclose all conflicts of interest and funding sources. Publish negative results (e.g., lack of efficacy in specific subtypes) in repositories like BioRxiv to prevent publication bias. Provide raw data and analysis scripts in FAIR-compliant formats (e.g., .csv, .Rmd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.